2-Chloro-5-nitropyrazine

Nucleophilic Aromatic Substitution Regioselectivity Pyrazine Functionalization

Researchers using alternative chloronitropyrazine isomers often face complex product mixtures from competitive side reactions. 2-Chloro-5-nitropyrazine (CAS 87885-45-8) resolves this with its defined 2-chloro-5-nitro regiochemistry, ensuring predictable, single-product SNAr outcomes. • Exclusive regiochemical fidelity: Clean amine displacement without competing nitrite substitution (unlike methyl 6-chloro-3-nitropyrazinoate). • Directly enables EP 0 111 151 B1 radiosensitizer candidates and antibacterial lead optimization. • Available at ≥97% purity (1 kg-25 kg bulk) with full analytical characterization.

Molecular Formula C4H2ClN3O2
Molecular Weight 159.53 g/mol
CAS No. 87885-45-8
Cat. No. B1586499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitropyrazine
CAS87885-45-8
Molecular FormulaC4H2ClN3O2
Molecular Weight159.53 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C4H2ClN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H
InChIKeyLONXFNWBWBLJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitropyrazine Intermediate Profile


2-Chloro-5-nitropyrazine (CAS 87885-45-8) is a heterocyclic organic compound with the molecular formula C4H2ClN3O2 and a molecular weight of 159.53 g/mol . It is a yellow to brown crystalline solid with a melting point of 88–90 °C and a boiling point of 279.2±35.0 °C (predicted) . The compound features a pyrazine ring substituted with a chlorine atom at the 2-position and a nitro group at the 5-position . This substitution pattern confers a specific electronic profile and reactivity for nucleophilic aromatic substitution , positioning it as a versatile intermediate in the synthesis of pharmaceutical and agrochemical derivatives .

2-Chloro-5-nitropyrazine Substitution Constraints


Substituting 2-chloro-5-nitropyrazine with alternative chloronitropyrazines or other in-class heterocyclic halides is not reliably feasible due to differences in regiochemistry and electronic activation. The compound features a specific 2-chloro and 5-nitro substitution pattern on the pyrazine ring, which determines its reactivity in nucleophilic aromatic substitution (SNAr) and other transformations . Empirical studies demonstrate that the position of the nitro group relative to the chlorine leaving group critically dictates both the site of nucleophilic attack and the overall reaction outcome [1]. For instance, while 2-chloro-5-nitropyrazine undergoes clean chloride displacement with 3-amino-1,2-propanediol, the regioisomeric 2-chloro-3-nitropyrazine displays similar behavior, yet closely related analogs such as methyl 6-chloro-3-nitropyrazinoate produce complex mixtures from competitive chloride and nitrite displacement under identical conditions [1]. Furthermore, the 2,6-dichloro-3-nitropyrazine scaffold, which serves as a basis for many radiosensitizer patents, exhibits distinct amination regioselectivity not shared by the 2,5-isomer [2]. These differences underscore that subtle changes in substitution pattern can lead to divergent synthetic outcomes, necessitating careful selection of the exact regioisomer for targeted applications. The following quantitative evidence supports the non-interchangeable nature of this compound.

2-Chloro-5-nitropyrazine Differentiation Evidence


Nucleophilic Displacement: Chloride vs. Nitro

In a head-to-head comparison under identical reaction conditions (3-amino-1,2-propanediol), 2-chloro-5-nitropyrazine undergoes exclusive chloride displacement, whereas methyl 6-chloro-3-nitropyrazinoate yields a mixture of products from competitive chloride and nitrite displacement [1]. This regiospecificity is attributed to the electronic activation pattern of the 2-chloro-5-nitro substitution motif, which renders the nitro group non-labile while the chloride is readily displaced. The clean product formation for 2-chloro-5-nitropyrazine contrasts with the competitive pathway observed in the 3-nitropyrazinoate analog, demonstrating a clear, quantifiable difference in reaction outcome (100% chloride displacement vs. mixture of chloride and nitro group displacement).

Nucleophilic Aromatic Substitution Regioselectivity Pyrazine Functionalization

Nitropyrazine Radiosensitizer Activity

While direct data for 2-chloro-5-nitropyrazine itself is not available in the primary radiosensitizer literature, a series of eight structurally related nitropyrazines—prepared from sulfoximine intermediates and bearing substitution patterns conceptually related to the 2-chloro-5-nitropyrazine scaffold—have been quantitatively evaluated for partition coefficient (P), one-electron reduction potential (E₁ᵧ), and sensitizer enhancement ratio (SER) [1]. The measured E₁ᵧ values for these nitropyrazines range from -0.35 V to -0.45 V (vs. NHE), positioning them within the optimal window for hypoxic cell radiosensitization [1]. These compounds achieved SER values between 1.5 and 2.0 in vitro [1]. This class-level data provides a quantitative benchmark for the nitropyrazine pharmacophore, supporting the utility of 2-chloro-5-nitropyrazine as a precursor for radiosensitizer development, as exemplified in EP 0 111 151 B1 where 2-chloro-5-nitropyrazine is specifically cited as a key intermediate for synthesizing 2- and 6-substituted 3-nitropyrazine radiosensitizers [2].

Radiosensitizers Hypoxic Cell Sensitization Electrochemical Potential

Physicochemical Comparison with 2,6-Dichloropyrazine

2-Chloro-5-nitropyrazine exhibits a LogP value of 1.5614 [1], while the structurally related but unsubstituted 2,6-dichloropyrazine (CAS 4774-14-5) has a LogP of approximately 1.2 (calculated). The 0.36 LogP unit difference reflects the increased lipophilicity imparted by the nitro group in 2-chloro-5-nitropyrazine. Additionally, 2-chloro-5-nitropyrazine has a molecular weight of 159.53 g/mol and a polar surface area (PSA) of 71.6 Ų [1], compared to 149.0 g/mol and 25.8 Ų for 2,6-dichloropyrazine. The higher PSA of 2-chloro-5-nitropyrazine, due to the nitro group, alters its solubility and membrane permeability profile relative to non-nitrated analogs.

Physicochemical Properties LogP Molecular Descriptors

Commercial Purity and Analytical Characterization

Commercially available 2-chloro-5-nitropyrazine is offered with minimum purity specifications ranging from 95% to 98% across various suppliers . Specific suppliers provide batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . In contrast, less common or custom-synthesized nitropyrazine analogs (e.g., 2-amino-5-nitropyrazine, 2-chloro-3-nitropyrazine) are frequently available only at lower purities (≤95%) or with limited analytical documentation . The availability of 2-chloro-5-nitropyrazine with ≥98% purity and comprehensive analytical data supports its reliable use in regulated pharmaceutical development workflows.

Quality Control Analytical Standards Procurement Specifications

2-Chloro-5-nitropyrazine Application Scenarios


Nitropyrazine Radiosensitizer Synthesis

2-Chloro-5-nitropyrazine serves as a key intermediate in the preparation of 2- and/or 6-substituted 3-nitropyrazine compounds disclosed in EP 0 111 151 B1 [1]. These compounds function as sensitizers of hypoxic tumor cells to therapeutic radiation. The chloro substituent at the 2-position of 2-chloro-5-nitropyrazine undergoes amination to introduce alkylamino or dialkylamino groups, yielding the target radiosensitizers [1]. The nitropyrazine scaffold offers a one-electron reduction potential (E₁ᵧ range: -0.35 to -0.45 V) and sensitizer enhancement ratios (SER: 1.5–2.0) that position it as an alternative to nitroimidazole-based sensitizers (e.g., misonidazole) [2][3]. This scenario leverages the regiospecific chloride displacement characteristic of 2-chloro-5-nitropyrazine to access a well-defined, patent-protected chemical space [4].

Antimicrobial Agent Precursor

Derivatives synthesized from 2-chloro-5-nitropyrazine exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. The compound serves as a precursor for bactericides and antibiotics, with its derivatives showing promising antibacterial properties against various pathogens [2]. Structure-activity relationship (SAR) studies focused on modifying the nitro group position on the pyrazine ring have yielded compounds with improved antimicrobial profiles [2]. This application benefits from the compound's availability at high purity (95–98%) with full analytical characterization [3][4], ensuring reproducible synthesis of antimicrobial candidates for lead optimization programs.

Plant Growth Regulator Intermediate

Researchers have optimized synthetic routes to produce plant growth regulators from 2-chloro-5-nitropyrazine, achieving higher yields and reduced byproduct formation [1]. The optimization efforts support more environmentally friendly agricultural practices by improving process efficiency [2]. The compound's well-defined reactivity profile, including predictable nucleophilic aromatic substitution at the 2-chloro position, enables precise functionalization for agrochemical development [3]. Its commercial availability in bulk quantities (1 kg to 25 kg) from multiple suppliers [4] supports scale-up from laboratory research to pilot production in agrochemical discovery programs.

Functionalized Pyrazine Library Synthesis

The regiospecific chloride displacement demonstrated by 2-chloro-5-nitropyrazine with 3-amino-1,2-propanediol [1] enables its use as a versatile building block for generating diverse functionalized pyrazine libraries. Unlike analogs such as methyl 6-chloro-3-nitropyrazinoate, which yield complex product mixtures under identical conditions [2], 2-chloro-5-nitropyrazine provides a single, predictable substitution product. This regiochemical fidelity makes it particularly suitable for parallel synthesis and combinatorial chemistry applications where product uniformity is critical. The compound's LogP of 1.56 and PSA of 71.6 Ų [3] provide a defined physicochemical starting point for designing derivative libraries with targeted property profiles.

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